3-[(2-Fluorophenyl)methyl]azepane
Description
3-[(2-Fluorophenyl)methyl]azepane is a fluorinated azepane derivative characterized by a seven-membered azepane ring substituted with a 2-fluorobenzyl group. The introduction of a fluorinated aryl group enhances properties such as metabolic stability, lipophilicity, and target-binding affinity .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-2-1-6-12(13)9-11-5-3-4-8-15-10-11/h1-2,6-7,11,15H,3-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFDWZDCUXQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747810 | |
| Record name | 3-[(2-Fluorophenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158747-37-5 | |
| Record name | 3-[(2-Fluorophenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This reaction proceeds smoothly with ample reaction scope and CO2 as the byproduct. Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azepane derivatives, and substituted fluorophenyl azepanes.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.
Medicine: It is explored for its pharmacological properties, including analgesic and sedative effects.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on opioid receptors to produce analgesic effects or interact with DNA to inhibit cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Differences
*Estimated formula based on structural analogy.
†Calculated based on 3-(4-Fluorophenyl)azepane (C₁₂H₁₆FN) with an additional methyl group.
Key Observations:
- Substituent Position : Ortho-fluorine in the target compound introduces steric constraints compared to para-fluorine in 3-(4-Fluorophenyl)azepane. This may limit rotational freedom and alter binding kinetics .
- Functional Groups : Methoxy and ethoxy substituents (e.g., in 2-(3-Methoxyphenyl)azepane) enhance electron-donating capacity, whereas fluorine acts as an electron-withdrawing group, influencing electronic distribution and solubility .
- Molecular Weight : All analogs fall within 193–205 g/mol, suggesting comparable bioavailability. The benzyl group in the target compound may slightly increase lipophilicity compared to phenyl-substituted analogs.
Biological Activity
3-[(2-Fluorophenyl)methyl]azepane is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a seven-membered azepane ring substituted with a fluorophenyl group. This unique structure contributes to its chemical stability and potential interactions with biological targets.
This compound exhibits a variety of biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Azepane derivatives are known to act as inhibitors for various enzymes, which can be beneficial in treating diseases such as cancer and diabetes.
- Electrophilic Aromatic Substitution : The presence of the fluorophenyl group allows for electrophilic aromatic substitution reactions, which can modify the compound's reactivity and enhance its biological efficacy.
Biological Activities
The compound has been studied for its potential in several therapeutic areas:
- Anticancer Activity : Research indicates that azepane derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth .
- Antimicrobial Properties : In vitro studies have demonstrated significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) as low as 16 μg/mL for related compounds .
- Antidiabetic Effects : The compound may also exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity.
Case Studies
Several studies have investigated the biological activity of azepane derivatives, including this compound:
-
Anticancer Efficacy : A study conducted on various azepane derivatives revealed that certain modifications led to enhanced cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Compound IC50 (µM) This compound 1.95 Control (Rucaparib) 23.88 - Antimicrobial Screening : Another research effort highlighted the antimicrobial potential of azepane derivatives, showcasing their effectiveness against resistant bacterial strains. The study reported MIC values that support their use as potential therapeutic agents against infections .
Biochemical Pathways
The biological activity of this compound suggests interactions with multiple biochemical pathways:
- Signal Transduction : The compound may influence pathways involved in cell survival and apoptosis, making it a candidate for cancer therapy.
- Metabolic Pathways : Its potential role in glucose metabolism indicates possible applications in managing diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
